Regioisomeric Purity: Differentiating 3-yl from 2-yl Thiophene Attachment
The defining structural feature of 2-amino-3-(5-chlorothiophen-3-yl)propanoic acid is the regiospecific attachment of the alanine side chain to the 3-position of the 5-chlorothiophene ring. This distinguishes it from the more common 2-yl isomer, 3-(5-chlorothien-2-yl)-L-alanine (CAS: 911471-88-0) . The 3-yl substitution pattern results in a different vector for the amino acid moiety relative to the chlorine atom, which is a critical determinant in molecular recognition. While direct comparative bioactivity data is not publicly available for these two specific regioisomers, the principle of regioisomer-dependent activity is a fundamental tenet of medicinal chemistry. For instance, in a study on Notch-1-sparing γ-secretase inhibitors, the 2-sulfonyl thiophene isomer (S)-N-(5-chlorothiophene-2-sulfonyl)-β,β-diethylalaninol exhibited an EC50 of 28 nM, whereas other regioisomers were not reported as active [1]. This underscores the importance of regioisomeric purity for reproducible SAR studies.
| Evidence Dimension | Thiophene substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 3-yl substitution: alanine chain attached to the 3-position of 5-chlorothiophene |
| Comparator Or Baseline | 3-(5-chlorothien-2-yl)-L-alanine: alanine chain attached to the 2-position of 5-chlorothiophene |
| Quantified Difference | Structural isomers with different 3D orientation of functional groups |
| Conditions | Structural comparison based on chemical identity |
Why This Matters
Procuring the correct 3-yl regioisomer ensures that SAR studies are not confounded by the altered spatial presentation of the amino acid moiety, which is essential for drawing accurate conclusions about target engagement.
- [1] Justia Patents. (2011). US Patent for Process for the preparation of β-amino alcohol (Patent # 8,440,844). Retrieved from https://patents.justia.com View Source
